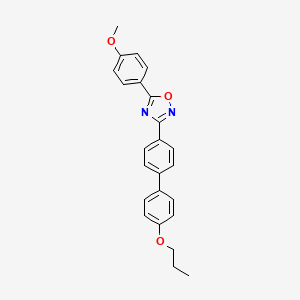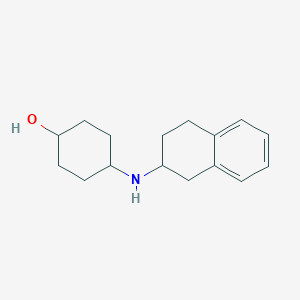![molecular formula C12H11NO5S2 B4967105 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4967105.png)
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It is a member of the fenamate class of NSAIDs, which also includes mefenamic acid and flufenamic acid. Meclofenamic acid has been used in scientific research for its potential therapeutic effects on various diseases and conditions.
Mecanismo De Acción
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By reducing the production of these inflammatory mediators, 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid can reduce pain, inflammation, and fever.
Biochemical and Physiological Effects
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to have various biochemical and physiological effects, including inhibition of COX enzymes, reduction of prostaglandin production, and suppression of angiogenesis. It has also been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid in lab experiments is its well-established mechanism of action and safety profile. It is also relatively inexpensive and widely available. However, one limitation is its potential for off-target effects, as it can inhibit other enzymes besides COX. Additionally, its solubility and stability can be challenging in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid research. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand its potential for off-target effects and to develop more effective formulations for experimental use.
Métodos De Síntesis
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid can be synthesized by reacting 4-chloro-3-nitrobenzenesulfonamide with 2-thiophenecarboxylic acid in the presence of a base, followed by reduction of the nitro group with iron and hydrochloric acid. This method yields 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid in high purity and yield.
Aplicaciones Científicas De Investigación
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been studied for its potential therapeutic effects on various diseases and conditions, including cancer, Alzheimer's disease, and inflammatory bowel disease. In cancer research, 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models. In inflammatory bowel disease research, 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to reduce inflammation and improve intestinal barrier function.
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S2/c1-18-9-4-2-8(3-5-9)13-20(16,17)10-6-11(12(14)15)19-7-10/h2-7,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHATHLGLYLQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-5-(3,4-dimethoxyphenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4967031.png)
![3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4967033.png)
![ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4967037.png)
![N-(1-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4967048.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4967053.png)
![5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)

![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4967102.png)

![ethyl 7-bromo-4,10-bis(4-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4967114.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B4967120.png)